molecular formula C7H8INO3S B14829938 N-(4-Hydroxy-3-iodophenyl)methanesulfonamide

N-(4-Hydroxy-3-iodophenyl)methanesulfonamide

Cat. No.: B14829938
M. Wt: 313.12 g/mol
InChI Key: AEEZSHAYNZPYMD-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-iodophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8INO3S and a molecular weight of 313.11 g/mol It is characterized by the presence of a hydroxy group, an iodine atom, and a methanesulfonamide group attached to a benzene ring

Properties

Molecular Formula

C7H8INO3S

Molecular Weight

313.12 g/mol

IUPAC Name

N-(4-hydroxy-3-iodophenyl)methanesulfonamide

InChI

InChI=1S/C7H8INO3S/c1-13(11,12)9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,1H3

InChI Key

AEEZSHAYNZPYMD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-3-iodophenyl)methanesulfonamide typically involves the iodination of a phenolic compound followed by the introduction of the methanesulfonamide group. One common method starts with 4-hydroxyphenylamine, which undergoes iodination using iodine and a suitable oxidizing agent to yield 4-hydroxy-3-iodophenylamine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. The hydroxy and iodine groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

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